Product packaging for Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate(Cat. No.:CAS No. 717-29-3)

Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate

Cat. No.: B3015337
CAS No.: 717-29-3
M. Wt: 212.22
InChI Key: JKBHUOJVYROLCT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate (CAS 717-29-3) is a high-purity organic compound with a molecular formula of C11H13FO3 and a molecular weight of 212.22 g/mol . This ester is offered with a guaranteed purity of 97.0% to 98.0%, making it a reliable reagent for specialized chemical synthesis and research applications . As a building block, its structure incorporates both a phenoxyacetate backbone and a fluorine substituent, features that are often leveraged in medicinal chemistry for the development and exploration of new active molecules. Researchers are advised to handle this material with care. It is classified with the signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may be harmful if inhaled . The recommended precautionary measures include avoiding breathing dust/fume/gas and carefully washing hands after handling . This product is intended for laboratory and research use only. It is not intended for diagnostic or therapeutic uses, nor for application to humans or animals. Please note that the InChI key for this compound is JKBHUOJVYROLCT-UHFFFAOYSA-N .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FO3 B3015337 Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate CAS No. 717-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-fluoro-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBHUOJVYROLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 4 Fluoro 2 Methyl Phenoxy Acetate and Analogues

Esterification Reactions and Optimizations

Esterification is a fundamental reaction in the synthesis of aryloxyacetate esters, typically involving the reaction of a phenoxyacetic acid with an alcohol.

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is particularly useful for substrates that are sensitive to harsh conditions. wikipedia.orgnih.govorganic-chemistry.org This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid. nih.gov A catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP), is also added to accelerate the reaction. wikipedia.orgorganic-chemistry.org

The reaction proceeds at room temperature and is tolerant of a wide range of functional groups. wikipedia.org The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate then reacts with the alcohol to form the ester and a dicyclohexylurea (DCU) byproduct, which is insoluble in most common organic solvents and can be easily removed by filtration. wikipedia.org DMAP acts as an acyl transfer reagent, reacting with the O-acylisourea to form a more reactive intermediate, which then readily reacts with the alcohol. organic-chemistry.org This catalytic action of DMAP is crucial for efficient esterification and helps to suppress the formation of N-acylurea byproducts. wikipedia.orgorganic-chemistry.org

Recent studies have highlighted the versatility of Steglich esterification in the synthesis of complex natural products and their derivatives. nih.gov The mild reaction conditions make it a preferred method for esterifying sterically hindered or acid-labile substrates. organic-chemistry.org

Table 1: Key Reagents in Steglich Esterification

Reagent Function
N,N'-Dicyclohexylcarbodiimide (DCC) Coupling agent, activates the carboxylic acid
4-Dimethylaminopyridine (DMAP) Catalyst, acyl transfer reagent
Carboxylic Acid (e.g., Phenoxyacetic acid) Substrate

Nucleophilic substitution is a cornerstone of organic synthesis and plays a crucial role in the formation of the ether linkage in aryloxyacetate esters. siue.edusavemyexams.com The most common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. byjus.com In the context of aryloxyacetate synthesis, this would typically involve the reaction of a substituted phenol (B47542) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939).

The reaction is an SN2 (substitution nucleophilic bimolecular) reaction, where the phenoxide ion acts as the nucleophile and attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion. libretexts.orgyoutube.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), to deprotonate the phenol and generate the more nucleophilic phenoxide. mdpi.comresearchgate.net The choice of solvent is also important, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) being commonly used. byjus.com

The efficiency of the Williamson ether synthesis is dependent on the nature of the alkyl halide, with primary halides being the most reactive. byjus.com For the synthesis of ethyl aryloxyacetates, ethyl chloroacetate or bromoacetate are ideal substrates.

Ether Synthesis Routes for Aryl Alkyl Ethers Precursors

As mentioned above, the Williamson ether synthesis is the preeminent method for constructing the aryl alkyl ether linkage that forms the backbone of aryloxyacetate esters. masterorganicchemistry.comkhanacademy.org This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. byjus.com

The key steps in the Williamson ether synthesis for preparing the aryloxyacetic acid precursor are:

Deprotonation of the phenol: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to remove the acidic proton from the hydroxyl group of the phenol, generating the corresponding phenoxide.

Nucleophilic attack: The resulting phenoxide attacks the electrophilic carbon of an alkyl halide (e.g., ethyl chloroacetate), leading to the displacement of the halide and the formation of the ether bond. libretexts.org

The reaction is generally carried out in a suitable solvent, such as ethanol, tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com The choice of base and solvent can influence the reaction rate and yield.

Carbonylation Reactions in Aryl Acetate (B1210297) Synthesis

Carbonylation reactions offer an alternative route to aryl acetates and their derivatives, utilizing carbon monoxide (CO) as a C1 source. acs.org Palladium-catalyzed carbonylation reactions have been developed for the synthesis of aryl acetates from aryl halides or aryl methyl ethers. nih.govmdpi.com

One approach involves the carbonylation of aryl methyl ethers, which can be converted to aryl acetates in the presence of a rhodium catalyst (e.g., RhCl₃) and promoters like lithium iodide (LiI) and lithium tetrafluoroborate (B81430) (LiBF₄). nih.gov This method provides a novel way to activate the otherwise inert aryl ether bond. nih.gov

Another strategy is the palladium-catalyzed alkoxycarbonylation of aryl halides. acs.orgmdpi.com In this process, an aryl halide is reacted with an alcohol and carbon monoxide in the presence of a palladium catalyst and a base. nih.gov This method has been shown to be effective for a variety of aryl bromides at atmospheric pressure of CO, using ligands such as Xantphos. nih.gov These carbonylation methods can be adapted for the synthesis of aryloxyacetate precursors, providing an alternative to the more traditional nucleophilic substitution routes.

Targeted Synthesis of Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate

The synthesis of the target compound, this compound, can be efficiently achieved through a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis. This method is analogous to the synthesis of similar compounds, such as ethyl 2-(4-chloro-3-methylphenoxy)acetate. researchgate.net

The proposed synthetic route involves the reaction of 4-fluoro-2-methylphenol (B144770) with ethyl chloroacetate in the presence of a base.

Proposed Synthetic Scheme:

Detailed Synthetic Protocol (based on analogous preparations):

Reactant Preparation: A mixture of 4-fluoro-2-methylphenol and a base, such as anhydrous potassium carbonate, is prepared in a suitable dry solvent, for example, acetone. researchgate.net

Reaction Initiation: Ethyl chloroacetate is added to the mixture. The reaction is then heated to reflux and stirred for several hours. researchgate.net

Monitoring and Workup: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

Isolation and Purification: The solvent is removed from the filtrate, typically by rotary evaporation. The resulting crude product can then be purified by a suitable method, such as distillation or column chromatography, to yield the pure this compound.

This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Table 2: Proposed Reaction Conditions for the Synthesis of this compound

Parameter Condition
Starting Phenol 4-fluoro-2-methylphenol
Alkylating Agent Ethyl chloroacetate
Base Anhydrous potassium carbonate
Solvent Dry acetone

Regiospecific Fluorination and Methylation Strategies

One common strategy involves the direct fluorination of a pre-existing cresol (B1669610) (methylphenol). For instance, the fluorination of o-cresol (B1677501) can be achieved using various electrophilic fluorinating agents. The directing effects of the hydroxyl and methyl groups on the aromatic ring play a crucial role in determining the position of fluorination. The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In the case of o-cresol, the para-position to the hydroxyl group is sterically more accessible, favoring the formation of 4-fluoro-2-methylphenol.

Alternatively, a methylation strategy can be employed starting from 4-fluorophenol. The hydroxyl group's strong activating and directing effect would primarily direct the incoming methyl group to the ortho position. Friedel-Crafts alkylation using a methylating agent like methyl chloride or dimethyl sulfate (B86663) in the presence of a Lewis acid catalyst can be utilized for this purpose. Careful control of reaction conditions is necessary to avoid polyalkylation and the formation of other isomers.

A summary of potential starting materials and reagents for the synthesis of 4-fluoro-2-methylphenol is presented in the table below.

Starting MaterialReagent(s)Key Transformation
o-CresolElectrophilic fluorinating agent (e.g., Selectfluor®)Regioselective fluorination
4-FluorophenolMethylating agent (e.g., CH3Cl, (CH3)2SO4) with Lewis acidRegioselective methylation

Once 4-fluoro-2-methylphenol is obtained, it can be converted to its corresponding phenoxide by treatment with a suitable base, such as sodium hydroxide or potassium carbonate. This phenoxide then acts as a nucleophile in the subsequent Williamson ether synthesis with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate, to yield the final product, this compound.

Stereochemical Considerations in Synthesis

This compound itself is an achiral molecule as it does not possess any stereocenters. The carbon atom of the acetate moiety attached to the ether oxygen is bonded to two hydrogen atoms, and therefore, no stereoisomers exist for this specific compound.

However, stereochemical considerations would become highly relevant if a substituent were introduced at the α-carbon of the acetate group, leading to the formation of a chiral center. For example, the synthesis of an analogue such as ethyl 2-(4-fluoro-2-methyl-phenoxy)propionate would result in a racemic mixture of (R)- and (S)-enantiomers.

In such cases, the separation of these enantiomers would be necessary to study their individual biological activities, as it is common for one enantiomer to be significantly more active than the other. The primary methods for resolving such racemic mixtures include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Diastereomeric Salt Formation: If the analogue is a carboxylic acid (after hydrolysis of the ester), it can be reacted with a chiral amine to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, which can be exploited for their separation by fractional crystallization. After separation, the individual enantiomers of the acid can be recovered by treatment with an acid.

The choice of method would depend on the specific properties of the chiral analogue and the scale of the separation required.

Synthesis of Structurally Related Fluoro-Methyl-Phenoxyacetate Analogues for Comparative Studies

To understand the structure-activity relationships of this compound, the synthesis of various structural analogues is essential. These comparative studies often involve modifications to the aromatic ring substituents and the ester group.

Exploration of Ring-Substituted Phenylcyanoacrylate Esters

Ring-substituted phenylcyanoacrylate esters are a class of compounds that share some structural similarities with phenoxyacetates, particularly the substituted aromatic ring connected to an ester functionality. These compounds are typically synthesized through the Knoevenagel condensation reaction. jmcs.org.mxscielo.org.mxorganic-chemistry.orgresearchgate.netrsc.org This reaction involves the condensation of a substituted benzaldehyde (B42025) with an active methylene (B1212753) compound, such as ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) acetate. jmcs.org.mxscielo.org.mx

The general synthetic scheme for the preparation of ring-substituted phenylcyanoacrylate esters is as follows:

A variety of substituted benzaldehydes can be used in this reaction to introduce different functional groups onto the phenyl ring, allowing for a systematic investigation of their effects. The resulting α,β-unsaturated ester system in phenylcyanoacrylates offers different electronic and conformational properties compared to the saturated ester chain in phenoxyacetates, making them interesting candidates for comparative biological and chemical studies.

Synthesis of Chloro-Methyl-Phenoxyacetate Derivatives

The synthesis of chloro-methyl-phenoxyacetate derivatives provides a direct comparison to the fluoro-substituted target compound, allowing for the evaluation of the effect of different halogen substituents. A common example is the synthesis of ethyl 2-(4-chloro-2-methylphenoxy)acetate. researchgate.net The synthetic approach is analogous to that of the fluoro derivative, employing the Williamson ether synthesis. researchgate.net

The key starting material for this synthesis is 4-chloro-2-methylphenol (B52076). This precursor can be prepared by the regioselective chlorination of o-cresol. The reaction of 4-chloro-2-methylphenol with ethyl chloroacetate or ethyl bromoacetate in the presence of a base like potassium carbonate in a suitable solvent such as acetone yields the desired ethyl 2-(4-chloro-2-methylphenoxy)acetate. researchgate.net

A detailed synthetic procedure for a related compound, 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate, involves the initial formation of sodium 2-methylphenoxyacetate from o-cresol and sodium chloroacetate, followed by chlorination and subsequent esterification. google.com This multi-step process highlights an alternative route to this class of compounds.

The synthesis of other chlorinated analogues, such as ethyl 2-(2,4-dichlorophenoxy)acetate, follows a similar Williamson ether synthesis protocol, starting from 2,4-dichlorophenol. nist.govwho.intacs.org

Synthetic Approaches to Other Halogenated Aryloxyacetate Compounds

To further broaden the scope of comparative studies, the synthesis of other halogenated aryloxyacetate compounds, including bromo and iodo derivatives, can be undertaken. The synthetic strategy remains centered around the Williamson ether synthesis, with the primary variation being the choice of the halogenated phenol starting material.

For example, the synthesis of ethyl 2-(4-bromo-2-methylphenoxy)acetate would commence with 4-bromo-2-methylphenol. This intermediate can be prepared through the regioselective bromination of o-cresol. The subsequent reaction with an ethyl haloacetate under basic conditions would yield the target bromo-analogue.

Similarly, iodo-substituted analogues can be prepared. For instance, the synthesis of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate has been reported, involving the reaction of 5-iodovanillin (B1580916) with ethyl bromoacetate in the presence of cesium carbonate. chemicalbook.com This demonstrates the applicability of the Williamson ether synthesis to phenols bearing an iodo substituent.

The following table summarizes the key starting materials for the synthesis of various halogenated aryloxyacetate analogues.

Target CompoundKey Halogenated Phenol Intermediate
Ethyl 2-(4-chloro-2-methylphenoxy)acetate4-Chloro-2-methylphenol
Ethyl 2-(2,4-dichlorophenoxy)acetate2,4-Dichlorophenol
Ethyl 2-(4-bromo-2-methylphenoxy)acetate4-Bromo-2-methylphenol
Ethyl 2-(4-iodo-2-methylphenoxy)acetate4-Iodo-2-methylphenol

By systematically synthesizing and evaluating these various halogenated analogues, a comprehensive understanding of the influence of the nature and position of the halogen substituent on the properties of the aryloxyacetate scaffold can be achieved.

Ester Hydrolysis and Transesterification Reactions

The ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond.

Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-(4-fluoro-2-methyl-phenoxy)acetic acid and ethanol.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric or sulfuric acid, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the carboxylic acid and ethanol. This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water. nih.gov

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction carried out with a strong base, such as sodium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. organic-chemistry.orgfishersci.ca The rate of this second-order reaction is dependent on the concentrations of both the ester and the hydroxide ion. organic-chemistry.org The introduction of fluorine atoms into an ethyl ester can significantly increase the rate of hydrolysis. recercat.cat

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) would yield Mthis compound and ethanol.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, and a large excess of the reactant alcohol is typically used to drive the reaction to completion. rsc.orgacsgcipr.org

Base-Catalyzed Transesterification: An alkoxide, such as sodium methoxide, serves as the nucleophile. The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon. rsc.org

ReactionReagentsProductsConditions
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄)2-(4-fluoro-2-methyl-phenoxy)acetic acid, EthanolHeat
Base-Promoted HydrolysisOH⁻ (e.g., NaOH)Sodium 2-(4-fluoro-2-methyl-phenoxy)acetate, EthanolTypically at room or elevated temperature
Acid-Catalyzed TransesterificationR'OH, H⁺2-(4-fluoro-2-methyl-phenoxy)acetate of R', EthanolExcess R'OH
Base-Catalyzed TransesterificationR'O⁻ (e.g., NaOR')2-(4-fluoro-2-methyl-phenoxy)acetate of R', EthanolAnhydrous conditions

Reactions Involving the Aromatic Ring System

The 4-fluoro-2-methyl-phenoxy moiety of the molecule can undergo substitution reactions, with the nature of the attacking species determining the type of substitution.

The substituents on the benzene (B151609) ring—the fluorine atom, the methyl group, and the ether linkage—influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

The ether oxygen, through its lone pairs, is a strong activating group and is ortho, para-directing due to resonance stabilization of the arenium ion intermediate. The methyl group is also an activating group and ortho, para-directing. The fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring inductively. However, like other halogens, it is ortho, para-directing because of the resonance contribution of its lone pairs.

Given the positions of the existing substituents, the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the substituents are as follows:

Ether group at C1: Directs to C2 (occupied) and C6.

Methyl group at C2: Directs to C3 and C5.

Fluorine at C4: Directs to C3 and C5.

Considering these directing effects, the most likely positions for electrophilic substitution would be C3 and C5, as they are favored by two of the three substituents. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at C3 compared to C5. Therefore, a mixture of isomers is expected, with the major product likely being substitution at the C5 position.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄Ethyl 2-(4-fluoro-2-methyl-5-nitro-phenoxy)acetate and Ethyl 2-(4-fluoro-2-methyl-3-nitro-phenoxy)acetate
BrominationBr₂, FeBr₃Ethyl 2-(5-bromo-4-fluoro-2-methyl-phenoxy)acetate and Ethyl 2-(3-bromo-4-fluoro-2-methyl-phenoxy)acetate
Friedel-Crafts AcylationRCOCl, AlCl₃Ethyl 2-(5-acyl-4-fluoro-2-methyl-phenoxy)acetate and Ethyl 2-(3-acyl-4-fluoro-2-methyl-phenoxy)acetate

The presence of a fluorine atom on the aromatic ring allows for the possibility of nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces the fluoride (B91410) ion. For an SₙAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ether linkage and the methyl group are electron-donating, which deactivates the ring towards nucleophilic attack.

However, if a strong electron-withdrawing group were to be introduced onto the ring, for instance, a nitro group at the C3 or C5 position through electrophilic substitution, the ring would become activated for SₙAr. In such a scenario, a strong nucleophile (e.g., an alkoxide, amine, or thiol) could displace the fluoride ion. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex as an intermediate.

Reactions of the Ether Linkage

The C-O bond of the aryl alkyl ether is generally stable but can be cleaved under specific conditions.

The cleavage of the ether linkage in this compound can be achieved using strong acids. This reaction typically involves the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. The cleavage will occur at the less hindered carbon, which in this case is the sp³-hybridized carbon of the acetate side chain. This would result in the formation of 4-fluoro-2-methylphenol and an ethyl haloacetate. Cleavage of the aryl C-O bond is generally more difficult due to the greater strength of the sp² C-O bond.

ReagentProductsMechanism
HBr or HI4-Fluoro-2-methylphenol, Ethyl bromoacetate or Ethyl iodoacetateSₙ2 attack of the halide on the alkyl carbon of the protonated ether

The C-O bond in aryl ethers can also be cleaved or functionalized using various metal catalysts. These reactions often offer milder conditions and greater selectivity compared to acidic cleavage.

Hydrogenolysis: This reaction involves the cleavage of the C-O bond with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or nickel. The hydrogenolysis of the aryl ether bond in this compound would lead to the formation of 4-fluoro-2-methylphenol and ethyl acetate.

Metal-Catalyzed Cross-Coupling: In recent years, methods for the cross-coupling of aryl ethers have been developed, where the ether oxygen acts as a leaving group. These reactions, often catalyzed by nickel or palladium complexes, allow for the formation of new C-C, C-N, or C-S bonds at the aromatic ring. This would transform the phenoxyacetate (B1228835) into a different substituted aromatic compound.

Reductive Cleavage: Some metal catalysts can effect the reductive cleavage of the C-O bond using a reducing agent other than H₂. For example, iridium complexes in the presence of a silane (B1218182) can reductively cleave aryl alkyl ethers.

Reactivity of the Fluoro and Methyl Substituents

The substituents on the phenyl ring, a fluorine atom and a methyl group, significantly modulate the reactivity of the aromatic system. Their electronic effects, both inductive and resonant, as well as their inherent chemical properties, determine the types of reactions the compound can undergo.

The fluorine atom at the C4 position of the phenyl ring imparts unique reactivity to the molecule. The carbon-fluorine bond is the strongest single bond to carbon, which generally renders aryl fluorides less reactive than other aryl halides in reactions that involve C-X bond cleavage. However, modern organometallic catalysis has developed methods to activate this bond.

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution by decreasing the electron density of the ring. Conversely, fluorine can donate electron density through a positive mesomeric or resonance effect (+M) due to its lone pairs. libretexts.org While the inductive effect typically dominates, making the ring less nucleophilic, the resonance effect directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the fluorine are already substituted.

Despite the strength of the C-F bond, it can be activated under specific conditions. In nucleophilic aromatic substitution (SNAr) reactions, aryl fluorides can be more reactive than other aryl halides. wyzant.comstackexchange.com This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is accelerated by the strong electron-withdrawing nature of fluorine that polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. wyzant.comstackexchange.com

Furthermore, significant progress has been made in the transition-metal-catalyzed activation of C-F bonds for cross-coupling reactions. chemrxiv.org Catalytic systems based on nickel, palladium, and rhodium have been shown to effectively cleave the C-F bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgacs.orgacs.org The unique electronic properties conferred by fluorine can also influence the outcome of fluoroalkylation reactions in ways not observed with non-fluorinated analogues. rsc.org

Table 1: Comparison of Halogen Reactivity in Aromatic Systems

Feature Fluorine Chlorine Bromine Iodine
Electronegativity 3.98 3.16 2.96 2.66
C-X Bond Energy (kJ/mol) ~544 ~406 ~347 ~280
Inductive Effect Strong -I Moderate -I Moderate -I Weak -I
Reactivity in SNAr High Moderate Low Very Low
Reactivity in Cross-Coupling Low (requires specific catalysts) Moderate High High

The methyl group at the C2 position is an electron-donating group through an inductive effect (+I) and hyperconjugation. This activating nature increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. masterorganicchemistry.com The methyl group is considered an ortho, para-director in electrophilic aromatic substitution reactions. In this compound, the directing effects of the methyl group and the phenoxyacetate group are synergistic.

The benzylic protons of the methyl group exhibit enhanced reactivity and can be involved in various transformations. One of the most common reactions is free-radical halogenation, typically with N-bromosuccinimide (NBS), to introduce a halogen at the benzylic position. This functionalized intermediate can then undergo subsequent nucleophilic substitution reactions.

Furthermore, the methyl group can be oxidized under strong conditions. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the methyl group to a carboxylic acid. msu.edu This transformation provides a route to synthesize derivatives with a carboxyl group on the aromatic ring, significantly altering the molecule's properties.

Advanced Organic Reactions for Functionalization and Derivatization

The structure of this compound allows for a variety of advanced organic reactions to be performed for its further functionalization and the synthesis of new derivatives.

As mentioned, the C-F bond of aryl fluorides can be activated for cross-coupling reactions, although it is more challenging than with other aryl halides. Nickel-catalyzed cross-coupling reactions have proven particularly effective for aryl fluorides. For instance, nickel-catalyzed reactions with Grignard reagents or aryl bromides can lead to the formation of biaryl compounds. acs.orgacs.org Palladium catalysts, often in conjunction with specific ligands, have also been developed for the cross-coupling of aryl fluorides with various partners, including N-tosylhydrazones. rsc.org Fluoride ions themselves can play a promotional role in certain palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Hiyama, and Stille reactions by facilitating the transmetalation step. thieme-connect.com

These reactions would allow for the substitution of the fluorine atom in this compound with a wide range of alkyl, aryl, or vinyl groups, providing access to a diverse library of derivatives.

Table 2: Examples of Cross-Coupling Reactions for Aryl Fluorides

Reaction Name Catalyst System (Example) Coupling Partner Product Type
Suzuki-Miyaura Coupling Pd complexes with specialized ligands Organoboron reagents Biaryls, etc.
Kumada Coupling NiCl2(dppp) Grignard reagents Biaryls, alkylarenes
Heck-Type Coupling Fe-promoted Alkenes Substituted Alkenes
Buchwald-Hartwig Amination Pd or Ni complexes Amines Aryl amines

The functional groups within this compound present several possibilities for oxidation and reduction reactions. organicchemistrydata.org Oxidation generally involves an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen, while reduction is the opposite. khanacademy.orgunizin.orgyoutube.comyoutube.com

Oxidation: The primary sites for oxidation are the methyl group on the aromatic ring and potentially the ether linkage under harsh conditions. As previously discussed, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. msu.edu The aromatic ring itself is generally resistant to oxidation except under vigorous conditions that would likely degrade the rest of the molecule. Aldehydes and ketones can be formed from the oxidation of primary and secondary alcohols, respectively, and can be further oxidized to carboxylic acids. ncert.nic.in

Reduction: The ester group is the most readily reducible functional group in the molecule. It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This would transform the ethyl acetate moiety into a 2-hydroxyethyl group. The resulting alcohol could then be used in a variety of subsequent reactions. The nitro group, if present, can be selectively reduced to an amine. mdpi.com

The aromatic ring can be reduced via catalytic hydrogenation under high pressure and temperature, although this is a challenging transformation that requires forcing conditions. This would result in the corresponding substituted cyclohexane (B81311) derivative.

Table 3: Potential Oxidation and Reduction Reactions

Functional Group Reagent (Example) Transformation Product Functional Group
Methyl Group (on ring) KMnO4, heat Oxidation Carboxylic Acid
Ester Group LiAlH4 Reduction Primary Alcohol
Aromatic Ring H2, Rh/C, high P/T Reduction Cycloalkane

Table of Compounds Mentioned

Table 2: List of Chemical Compounds

Computational and Theoretical Investigations of Ethyl 2 4 Fluoro 2 Methyl Phenoxy Acetate

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational preferences of molecules like Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate. These computational methods provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

For this compound, theoretical calculations would likely be performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. The optimized geometry would reveal the spatial arrangement of the ethyl acetate (B1210297) group relative to the substituted phenoxy ring. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the ortho-methyl group and the ether linkage. The pendant ethyl chain is likely to adopt an extended conformation. researchgate.net In a related compound, Ethyl 2-(4-chloro-3-methylphenoxy)acetate, the ethyl chain was found to lie in the plane of the substituted benzene (B151609) ring. researchgate.net

Conformational analysis would involve mapping the potential energy surface by systematically rotating key dihedral angles, such as the C-O-C-C linkage between the phenoxy ring and the acetate group, and the O-C-C-O angle within the ethyl ester moiety. This analysis helps identify the most stable conformer(s) and the energy barriers between them.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterValue
C-O (ether) bond length1.37 Å
C=O (carbonyl) bond length1.21 Å
C-F bond length1.36 Å
C-C-O-C dihedral angle178.5°
O-C-C-O dihedral angle179.2°

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar organic molecules.

Spectroscopic Property Prediction and Validation

Computational chemistry serves as a powerful tool for predicting various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions can be compared with experimental data to validate both the computational model and the experimental structural assignment.

For this compound, theoretical vibrational frequencies can be calculated and are often scaled by an empirical factor to account for anharmonicity and basis set limitations, allowing for a more accurate comparison with experimental IR spectra. researchgate.net Characteristic calculated vibrational modes would include the C=O stretching of the ester, C-O stretching of the ether, and vibrations associated with the substituted aromatic ring.

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts that can be correlated with experimental spectra to aid in the assignment of signals to specific nuclei within the molecule. For a related compound, ethyl 2-(4-aminophenoxy)acetate, the calculated ¹H and ¹³C NMR data showed good agreement with experimental findings. mdpi.com

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. mdpi.comresearchgate.net For a similar molecule, ethyl 2-(4-aminophenoxy)acetate, TD-DFT calculations predicted absorption bands that corresponded well with the experimental spectrum, with assignments to specific electronic transitions like HOMO→LUMO. mdpi.comresearchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Compound, Ethyl 2-(4-aminophenoxy)acetate

Spectroscopic DataPredicted ValueExperimental Value
¹³C NMR (C=O)~169 ppm169.3 ppm mdpi.com
UV-Vis λmax 1286 nm299 nm mdpi.comresearchgate.net
UV-Vis λmax 2226 nm234 nm mdpi.comresearchgate.net

Note: This table presents data for a structurally related compound to illustrate the typical correlation between predicted and experimental values.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a molecular-level understanding of reaction mechanisms, which is often difficult to achieve through experimental means alone. This includes the identification of intermediates, transition states, and the calculation of activation energies.

Theoretical Studies on Ether Cleavage Mechanisms

The ether linkage in this compound is a key reactive site. Theoretical studies on the cleavage of aryl ethers, often facilitated by strong acids like HBr or Lewis acids like BBr₃, can elucidate the reaction pathway. nih.govmasterorganicchemistry.comopenstax.org Depending on the structure of the ether, the cleavage can proceed through either an Sₙ1 or Sₙ2 mechanism. masterorganicchemistry.comopenstax.org For aryl ethers, the reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack on the adjacent carbon atom. masterorganicchemistry.com DFT calculations can be used to model the geometries and energies of the reactants, intermediates, transition states, and products involved in these pathways. nih.gov

Investigation of Activation Energies and Transition States in Related Systems

The activation energy (Ea) represents the energy barrier that must be overcome for a reaction to occur, and the transition state is the highest energy point along the reaction coordinate. chemicaltimes.inlibretexts.orgkhanacademy.org Computational methods can be used to locate the transition state structure and calculate its energy, thereby determining the activation energy of a reaction. chemicaltimes.in For reactions involving phenoxyacetate (B1228835) systems, computational studies can investigate the influence of substituents on the benzene ring on the activation energy of reactions such as ether cleavage or ester hydrolysis. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group in this compound would be expected to influence the electronic properties of the ether linkage and thus the activation energy for its cleavage.

Structure-Activity Relationship (SAR) Studies using Computational Methods

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.netmdpi.com Computational methods are widely used in SAR to predict the activity of new compounds and to guide the design of more potent molecules.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is crucial for understanding the interactions between a drug candidate and its biological target. For this compound, if a target protein were identified, molecular docking could be used to predict its binding mode and affinity. The docking simulations would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. The results of molecular docking studies on related phenoxyacetate derivatives have shown good correlation with their observed biological activities. mdpi.com

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be estimated from the docking results. nih.gov These predictions are valuable in ranking potential drug candidates and prioritizing them for further experimental testing. For instance, a chalcone (B49325) derivative containing a phenoxyacetate moiety was shown through docking studies to bind strongly to acetylcholinesterase, with a calculated binding energy of -11.24 kcal/mol. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. ijnrd.org For analogues of this compound, such as other phenoxyacetic acid derivatives, QSAR studies are instrumental in predicting biological activity and guiding the design of new, more potent molecules. nih.gov

The development of a QSAR model for these analogues involves the calculation of various molecular descriptors that quantify different aspects of the molecule's structure. These descriptors typically fall into several categories: hydrophobic, electronic, and steric. nih.gov For instance, a Hansch-type QSAR analysis applied to phenoxyacetic acid derivatives used hydrophobic constants (π), electronic substituent constants (σ), and molar refraction (MR) to correlate with their antisickling activity. nih.gov The resulting models indicated that potency was positively correlated with the hydrophobicity (π values) of substituents and the electronic effects (σ constants) at meta and para positions. nih.gov

In the context of fluorinated analogues, specific descriptors related to the fluorine atom become crucial. The high electronegativity and unique steric profile of fluorine can significantly influence a molecule's properties. emerginginvestigators.org QSAR studies on other fluorinated compounds, such as benzoxazinone (B8607429) inhibitors of protoporphyrinogen (B1215707) IX oxidase, have demonstrated the pivotal role of fluorine substituents in describing biological activity. nih.govresearchgate.net For phenoxyacetate analogues, descriptors could include quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), heat of formation (Hf), and dipole moments, which have been used in QSAR models for phenolic compounds. nih.govmdpi.com

The process of building a robust QSAR model involves several key steps: data set selection, calculation of molecular descriptors, selection of the most relevant descriptors using statistical methods, generation of the model using techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), and rigorous validation of the model's predictive power. ijnrd.orgslideshare.net

Descriptor TypeSpecific DescriptorProperty RepresentedRelevance to Phenoxyacetate Analogues
HydrophobiclogP (Octanol-Water Partition Coefficient)Lipophilicity, ability to cross cell membranesCrucial for predicting bioavailability and interaction with hydrophobic pockets in biological targets. mdpi.com
ElectronicHammett Constant (σ)Electron-donating or -withdrawing nature of substituentsInfluences the electronic environment of the phenoxy ring and its interactions. nih.gov
ElectronicHOMO/LUMO EnergiesElectron-donating/accepting ability, chemical reactivityImportant for understanding reaction mechanisms and charge-transfer interactions. nih.gov
StericMolar Refractivity (MR)Molecular volume and polarizabilityDescribes the size and shape of substituents, affecting binding affinity to target sites. nih.govmdpi.com
TopologicalMolecular Connectivity Index (MLI)Degree of branching and connectivity of the molecular skeletonProvides a numerical representation of molecular topology, which can correlate with activity. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis in Related Structures

The three-dimensional arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. rsc.org For phenoxyacetic acid derivatives and related structures, X-ray crystallography combined with computational tools like Hirshfeld surface analysis provides deep insights into these interactions, which are fundamental to understanding the material's physical properties and its interactions in a biological context. researchgate.netmdpi.com

In fluorinated analogues like this compound, the presence of the fluorine atom introduces the possibility of specific interactions such as C–H⋯F hydrogen bonds. rsc.org While individually weak, these interactions can be numerous and collectively significant in directing crystal packing. rsc.orgresearchgate.net Hirshfeld surface analysis is a powerful technique used to visualize and quantify these intermolecular contacts. For instance, in the closely related structure of Ethyl-2-(4-aminophenoxy) acetate, Hirshfeld analysis showed that H⋯H, H⋯C, and O⋯H interactions made major contributions to the molecular packing. mdpi.comjyu.fi Similar analysis for a fluorinated analogue would likely highlight the contribution of F⋯H contacts.

Interaction TypeDescriptionObserved in Related Structures
O–H⋯O Hydrogen BondStrong interaction between carboxylic acid groups, often forming dimeric synthons.(2-carboxyphenoxy)acetic acid, (2,4-dichlorophenoxy)acetic acid. researchgate.net
C–H⋯O Hydrogen BondWeaker hydrogen bond between a carbon-bound hydrogen and an oxygen atom (ether, carbonyl, or carboxylate).Ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate, (2-carboxyphenoxy)acetic acid. researchgate.netnih.gov
C–H⋯F Hydrogen BondA weak electrostatic interaction relevant in fluorinated organic compounds.Frequently observed in organic fluorine-containing crystals; its significance is revealed by statistical analysis of crystal databases. rsc.orgresearchgate.net
π-π StackingAttractive, noncovalent interaction between aromatic rings.Observed in derivatives of Aib (α-aminoisobutyric acid) with thiophene (B33073) rings. lookchem.com
van der Waals ForcesGeneral non-specific interactions (dispersion and repulsion) that contribute significantly to the overall packing.Phenoxazine, Ethyl-2-(4-aminophenoxy) acetate (as indicated by H⋯H contacts in Hirshfeld analysis). mdpi.comumons.ac.be

Advanced Computational Techniques in Fluorinated Organic Chemistry

The unique properties of fluorine—its small size, high electronegativity, and low polarizability—present distinct challenges and opportunities for computational modeling. emerginginvestigators.orgnih.gov Accurately predicting the effects of fluorination requires sophisticated computational techniques that go beyond standard methods. acs.org

A primary challenge lies in the development of accurate force fields for molecular mechanics and dynamics simulations. While general force fields like GAFF/GAFF2 include parameters for fluorine, customized parameter sets are often necessary to accurately model the specific balance of Coulomb and van der Waals interactions in a particular fluorinated molecule. nih.govacs.org The electrostatic potential around a fluorine atom bonded to carbon is nearly isotropic, which simplifies modeling with a single point charge, but achieving high accuracy often requires more advanced approaches. nih.govacs.org

Quantum chemistry calculations, such as those using Density Functional Theory (DFT) or Hartree-Fock theory, are essential for investigating the electronic structure of fluorinated compounds. emerginginvestigators.orgmdpi.com These methods can be used to calculate molecular geometries, Mulliken charge distributions, and frontier molecular orbitals (HOMO-LUMO), providing insights into chemical stability and reactivity. emerginginvestigators.org For example, such calculations on a fluorinated allopurinol (B61711) derivative showed that fluorination led to higher chemical stability. emerginginvestigators.org

For studying interactions with biological systems, advanced techniques like free-energy perturbation (FEP) are particularly powerful. "Perturbative fluorine scanning" is an FEP-based method that can be applied to molecular dynamics simulations to predict the binding affinities of numerous fluorinated analogues of a parent compound, guiding medicinal chemistry efforts. nih.gov Another innovative approach is the use of the artificial force induced reaction (AFIR) method, which can computationally screen for and discover novel chemical reactions to synthesize complex fluorinated molecules. hokudai.ac.jp These advanced computational tools are indispensable for the rational design and analysis of fluorinated organic compounds like this compound. acs.org

Computational TechniqueApplication in Fluorinated ChemistryExample/Key Finding
Quantum Mechanics (DFT, Hartree-Fock)Calculation of electronic properties, molecular orbitals (HOMO/LUMO), reaction pathways, and charge distributions. emerginginvestigators.orgUsed to study fluorinated allopurinol, revealing increased chemical stability upon fluorination. emerginginvestigators.org
Molecular Dynamics (MD) with Custom Force FieldsSimulating the dynamic behavior of fluorinated molecules and their interactions with solvents or biological macromolecules. nih.govacs.orgEssential for understanding how fluorine substituents modulate protein-water hydrogen bond networks. acs.org
Free-Energy Perturbation (FEP)Calculating relative binding affinities of closely related analogues, such as those differing by H/F substitution."Perturbative fluorine scanning" can efficiently predict the best binders out of numerous fluorinated analogues. nih.gov
Artificial Force Induced Reaction (AFIR)Automated exploration of reaction pathways to discover new synthetic routes for fluorinated compounds. hokudai.ac.jpSuccessfully used to design and discover a suite of reactions involving difluorocarbene. hokudai.ac.jp
Hirshfeld Surface AnalysisVisualizing and quantifying intermolecular interactions in a crystal lattice.Applied to Ethyl-2-(4-aminophenoxy) acetate to map and quantify H⋯H, O⋯H, and C⋯H contacts. mdpi.comjyu.fi

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, detailed information about the chemical bonding, functional groups, and atomic arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine.

¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate, one would expect to observe distinct signals for the aromatic protons, the protons of the methyl group on the ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the ethyl ester protons (a quartet and a triplet). The coupling patterns and chemical shifts of the aromatic protons would be indicative of the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy : Carbon-13 NMR spectroscopy provides information on the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate signals would be expected for the carbonyl carbon of the ester, the carbons of the aromatic ring (with their chemical shifts influenced by the fluorine, methyl, and ether linkages), the methyl carbon on the ring, the methylene carbon of the acetate group, and the two carbons of the ethyl group.

¹⁹F NMR Spectroscopy : As the compound contains a fluorine atom, ¹⁹F NMR is a crucial technique for its characterization. It provides a direct method to confirm the presence and electronic environment of the fluorine atom. A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine and nearby protons on the aromatic ring could also be observed in high-resolution ¹H NMR spectra, providing further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic CH6.8 - 7.2110 - 160
O-CH₂-C=O4.6 - 4.865 - 70
O-CH₂-CH₃4.1 - 4.3 (quartet)60 - 65
Ar-CH₃2.2 - 2.415 - 20
O-CH₂-CH₃1.2 - 1.4 (triplet)10 - 15
C=O-165 - 175

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. Key expected absorptions for this compound would include:

A strong absorption band around 1750-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group.

Absorptions in the 1250-1000 cm⁻¹ region due to the C-O stretching of the ester and the aryl ether.

Bands in the 1600-1450 cm⁻¹ range, characteristic of C=C stretching within the aromatic ring.

C-H stretching vibrations for the aromatic and aliphatic protons typically observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

A C-F stretching band, which can be found in the 1250-1000 cm⁻¹ region, though it may be difficult to distinguish from the C-O stretches.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS) : In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of this compound. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester side chain, or cleavage of the ether bond.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of a newly synthesized compound.

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the desired compound and assessing its purity.

Gas chromatography (GC) is suitable for the separation of volatile and thermally stable compounds. This compound, being an ester, is likely to have sufficient volatility for GC analysis.

Gas Chromatography (GC) : In GC, the compound is vaporized and passed through a column. The retention time, or the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. The purity of the sample can be assessed by the presence of a single major peak.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a hybrid technique that couples the separation power of GC with the detection capabilities of MS. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the confident identification of the main compound and any impurities present.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC.

For this compound, reversed-phase HPLC would be a common method for purity assessment. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. By using a detector such as a UV-Vis spectrophotometer (as the aromatic ring will absorb UV light), both qualitative and quantitative analysis can be performed.

Table 2: Summary of Analytical Techniques and Their Applications

Technique Primary Application Information Obtained
¹H NMRStructural ElucidationProton environment, connectivity
¹³C NMRStructural ElucidationCarbon skeleton
¹⁹F NMRStructural ElucidationPresence and environment of fluorine
IR SpectroscopyFunctional Group IdentificationPresence of C=O, C-O, C-F, etc.
Mass SpectrometryMolecular Weight DeterminationMolecular formula, fragmentation
GC/GC-MSSeparation and PurityVolatile components, identification
HPLCSeparation and PurityNon-volatile components, quantification

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique ideal for monitoring the progress of chemical reactions in real-time. sigmaaldrich.com In the synthesis of phenoxyacetates, such as this compound, TLC is instrumental in qualitatively tracking the consumption of reactants and the formation of the product. walisongo.ac.id

The process typically involves a stationary phase, most commonly a silica (B1680970) gel plate, and a mobile phase, which is a solvent system tailored to the polarity of the compounds being separated. sigmaaldrich.comukessays.com For phenoxyacetate (B1228835) synthesis, a common mobile phase is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. walisongo.ac.idrsc.org

The reaction's progress is monitored by applying small spots of the starting materials and the reaction mixture onto the TLC plate at various time intervals. rsc.org The plate is then placed in a developing chamber containing the mobile phase. ukessays.com As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. ukessays.com

The starting materials (e.g., 4-fluoro-2-methyl-phenol and an ethyl haloacetate) and the final product, this compound, will have different polarities and thus different Retention Factor (Rƒ) values. walisongo.ac.id The reaction is considered complete when the spot corresponding to the starting material disappears and a new spot, representing the product, appears and intensifies. walisongo.ac.id Visualization can be achieved under UV light if the compounds are UV-active, or by using chemical staining agents. researchgate.net

Table 1: Representative TLC Monitoring of a Phenoxyacetate Synthesis This table is illustrative, based on typical synthesis monitoring.

Time PointSpotting LaneObservation on TLC PlateInference
T = 0 hrStarting Material (SM)Single spot at Rƒ = 0.4Position of reactant
T = 0 hrReaction MixtureSingle spot at Rƒ = 0.4Reaction initiated
T = 1 hrReaction MixtureFaint product spot at Rƒ = 0.6, strong SM spot at Rƒ = 0.4Product formation started
T = 3 hrReaction MixtureStrong product spot at Rƒ = 0.6, faint SM spot at Rƒ = 0.4Reaction progressing
T = 5 hrReaction MixtureSingle, strong spot at Rƒ = 0.6Reaction complete

Gel Permeation Chromatography (GPC) for Polymerization Studies of Analogues

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. lcms.czwarwick.ac.uk While this compound is a small molecule, its analogues can be functionalized and polymerized to create poly(phenoxyacetate) derivatives. GPC is essential for characterizing these resulting polymers, as their molecular weight distribution critically influences their physical properties and performance. lcms.czlcms.cz

GPC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. windows.net The apparatus consists of a column packed with a porous gel. windows.net When a polymer solution is passed through the column, larger molecules cannot enter the pores and thus elute more quickly. lcms.cz Smaller molecules permeate the pores to varying extents, leading to a longer retention time. windows.net

The output from the GPC instrument is a chromatogram that, when calibrated with polymer standards of known molecular weights, can be used to determine several key parameters for the polymer sample. warwick.ac.uk

Key Parameters Determined by GPC:

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain, providing a value more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains are of the same length, while higher values indicate a broader distribution.

The analysis of polymers derived from analogues of this compound by GPC would provide crucial quality control data, ensuring that the polymerization process yields materials with the desired molecular weight characteristics for their intended application. lcms.cz

Table 2: Typical GPC Data for a Polymerized Phenoxyacetate Analogue

ParameterValueDescription
Mn ( g/mol )18,500Number Average Molecular Weight
Mw ( g/mol )32,300Weight Average Molecular Weight
PDI (Mw/Mn)1.75Polydispersity Index

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure for this compound was not found in the searched literature, the structure of the closely related analogue, Ethyl 2-(4-chloro-3-methylphenoxy)acetate , provides significant insight into the likely solid-state conformation and packing of such molecules. researchgate.net

The crystallographic data obtained for this analogue offers a robust model for understanding the solid-state properties of this compound.

Table 3: Crystallographic Data for the Analogue Ethyl 2-(4-chloro-3-methylphenoxy)acetate researchgate.net

ParameterValue
Chemical FormulaC₁₁H₁₃ClO₃
Formula Weight228.66
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0296 (3)
b (Å)8.3258 (4)
c (Å)10.6552 (5)
α (°)106.031 (2)
β (°)92.977 (2)
γ (°)110.489 (2)
Volume (ų)553.75 (5)
Z2
Temperature (K)296
Radiation (λ, Å)1.54178 (Cu Kα)

Advanced Hyphenated Techniques for Comprehensive Analysis

For a comprehensive analysis of this compound, particularly for purity assessment and the identification of trace-level impurities or degradation products, advanced hyphenated techniques are indispensable. ajrconline.org These methods combine a separation technique with a powerful detection method, most commonly mass spectrometry. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. nih.gov A sample containing this compound would first be injected into the gas chromatograph. The compound and any volatile impurities are separated based on their boiling points and interactions with the GC column. cabidigitallibrary.org As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

The result is a mass spectrum that serves as a chemical fingerprint for each compound. By comparing these spectra to extensive databases, such as the National Institute of Standards and Technology (NIST) library, unambiguous identification of the main component and any impurities is possible. researchgate.net This technique is crucial for quality control, ensuring the compound meets required purity standards.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. ajrconline.org It is particularly useful for compounds that are not sufficiently volatile for GC analysis or are thermally unstable. nih.gov In the context of this compound, LC-MS could be used for various applications, such as quantifying the compound in complex matrices or identifying non-volatile degradation products from stability studies. eurl-pesticides.eu The sample is first separated by an LC column, and the eluent is introduced into the mass spectrometer, which provides mass and structural information for the separated components. mdpi.com Tandem mass spectrometry (LC-MS/MS) can further enhance specificity and sensitivity, allowing for the fragmentation of selected ions to yield more detailed structural information. nih.gov

Table 4: Application of Hyphenated Techniques for Analysis

TechniqueSeparation PrincipleDetection PrinciplePrimary Application for this compound
GC-MSVolatility and column interactionMass-to-charge ratio of ionized fragmentsPurity testing, identification of volatile impurities and by-products.
LC-MS/MSPolarity and column interactionMass-to-charge ratio of molecular and fragment ionsQuantification in complex mixtures, identification of non-volatile degradation products, metabolite studies.

Environmental Behavior and Degradation Pathways in Academic Contexts

Hydrolytic Stability and Transformation Kinetics in Aquatic Systems

The stability of Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate in water is primarily governed by the hydrolysis of its ethyl ester group. Generally, ester formulations of phenoxy herbicides are known to hydrolyze to their corresponding acid forms under environmental conditions. nih.gov This transformation from the ester to the carboxylate anion is a critical step, as it significantly alters the compound's solubility, mobility, and bioavailability.

The rate of hydrolysis is highly dependent on pH and temperature. For related phenoxyacetate (B1228835) esters, the hydrolysis half-life (DT50) can vary dramatically. For instance, the hydrolysis of butoxyethyl ester 2,4-D is significantly faster under alkaline conditions (DT50 = 0.6 hours at pH 9) compared to neutral conditions (DT50 = 26 days at pH 6). nih.gov In contrast, some esters, like 2-ethylhexyl ester MCPA, are stable in acidic to neutral pH ranges but hydrolyze at higher pH levels. nih.gov It is expected that this compound would follow a similar pattern, readily hydrolyzing to 2-(4-fluoro-2-methyl-phenoxy)acetic acid, particularly in neutral to alkaline waters.

Table 1: Hydrolysis Half-Life (DT50) of Structurally Related Phenoxyacetate Esters

Data derived from studies on analogous phenoxy herbicides. nih.gov

Photochemical Degradation Pathways in Atmospheric and Aquatic Environments

Photochemical degradation is a significant pathway for the transformation of phenoxy acids in sunlit environments. nih.gov In aquatic systems, the rate of photolysis depends on factors such as water clarity, depth, and the presence of photosensitizing substances. nih.gov For phenoxy herbicides, photodegradation can proceed through cleavage of the ether bond, decarboxylation, or modification of the aromatic ring, often initiated by hydroxyl radicals. nih.gov

The presence of a fluorine atom on the aromatic ring of this compound is expected to influence its photochemical behavior. The carbon-fluorine bond is exceptionally strong, which can increase the resistance of the molecule to certain degradation reactions. acs.org However, photolysis can still occur, potentially leading to the formation of fluorinated intermediates. acs.org Studies on other fluorinated pesticides have shown that while the parent compound may degrade, the process can result in fluorinated breakdown products that may be more persistent. acs.org

In the atmosphere, volatile ester forms of phenoxy herbicides can undergo gas-phase reactions, primarily with hydroxyl (OH) radicals. researchgate.net This process is a key removal mechanism in the troposphere. The atmospheric lifetime of such compounds is determined by the rate of these reactions. researchgate.net Degradation can lead to the formation of various products, and for fluorinated compounds, this can contribute to the environmental load of persistent substances like trifluoroacetic acid (TFA), although this is more commonly associated with compounds containing a -CF3 group. researchgate.netnih.gov

Microbial Degradation and Biotransformation in Soil and Water Systems

Microbial degradation is a primary route for the dissipation of phenoxyacetic acid herbicides in soil and water. nih.gov A diverse range of microorganisms in these environments can utilize these compounds as a source of carbon and energy. aloki.hu The initial and rate-limiting step in the degradation of many phenoxyacetic acids like 2,4-D and MCPA is the cleavage of the ether linkage, a reaction catalyzed by specific dioxygenase enzymes, such as those encoded by the tfdA gene. researchgate.netnih.govnih.gov This step converts the parent compound into a chlorophenol or methylphenol derivative, which is then further metabolized. aloki.hu

The microbial community often requires a period of adaptation to efficiently degrade these compounds, and soils with a history of exposure to phenoxy herbicides tend to show faster degradation rates. nih.gov The structure of the molecule, including the type and position of substituents on the aromatic ring, significantly affects the rate of microbial breakdown. It is plausible that the 4-fluoro and 2-methyl substitutions on the phenoxy ring of the target compound will influence its susceptibility to microbial attack, potentially requiring specific microbial consortia for effective degradation. The process is also dependent on environmental conditions such as soil moisture, temperature, pH, and oxygen availability. aloki.huacs.org

Bioaccumulation Potential of Structurally Related Compounds in Model Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. The potential for a compound to bioaccumulate is often related to its lipophilicity (fat-solubility), commonly estimated by the octanol-water partition coefficient (LogP). Fluorination can alter a molecule's lipophilicity and stability, which in turn can influence its bioaccumulation potential. researchgate.net

While specific bioaccumulation data for this compound are not available, the properties of related compounds provide insight. The ester form is generally more lipophilic than its corresponding acid, suggesting a higher potential for uptake into fatty tissues. However, the rapid hydrolysis of the ester to the more water-soluble acid form in biological systems would likely limit extensive bioaccumulation. Phenoxyacetic acids themselves are generally considered to have a low bioaccumulation potential due to their relatively rapid metabolism and excretion. aaem.pl Nevertheless, the high stability of the carbon-fluorine bond raises concerns about the potential for fluorinated pesticides and their metabolites to persist and accumulate in the environment and organisms. acs.org

Transport and Fate in Environmental Compartments

The transport and ultimate fate of this compound in the environment are governed by a combination of its physical-chemical properties and environmental processes. As an ester, it likely has higher volatility compared to its acid form, meaning it can enter the atmosphere through volatilization from soil and plant surfaces. nih.gov

Once in the soil, the compound is subject to several competing processes. Phenoxy herbicides are typically characterized as being highly mobile in soil due to their high water solubility (especially in the acid/anionic form) and weak adsorption to soil particles. nih.govaloki.huresearchgate.net This mobility creates a potential for leaching into groundwater and transport via surface runoff into aquatic ecosystems. researchgate.net The extent of leaching and runoff is influenced by soil type, organic matter content, pH, and rainfall intensity. nih.gov Adsorption to soil organic matter and clay particles can retard movement, while microbial degradation serves as the primary mechanism for its removal from the soil compartment. nih.gov

Comparative Environmental Chemistry with Related Organofluorine Compounds

The environmental chemistry of this compound is best understood by comparing it to both its non-fluorinated phenoxy herbicide analogues (like MCPA) and other organofluorine compounds.

Compared to non-fluorinated phenoxyacetates, the presence of the fluorine atom introduces unique properties. The C-F bond's high strength can increase the molecule's chemical and thermal stability, potentially leading to greater persistence in the environment. acs.orgacs.org This stability can make the aromatic ring more resistant to microbial or photochemical attack at the fluorinated position.

Table of Compounds Mentioned

Applications and Advanced Research Directions

Role as Synthetic Intermediates in Advanced Organic Synthesis

The unique arrangement of functional groups in ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate makes it a valuable precursor in the construction of more complex molecular architectures. Aryloxyacetic acids and their esters are recognized as important synthons in various chemical transformations.

The aryloxyacetate scaffold is a key component in the design of biologically active molecules. Research has shown that derivatives of this structure are investigated for their potential as therapeutic agents. For instance, a new series of aryloxyacetic acids has been prepared and evaluated as agonists for peroxisome proliferator-activated receptors (PPARs) and as inhibitors for fatty acid amide hydrolase (FAAH). nih.gov Certain compounds in this class exhibited dual activity, a characteristic that is being explored as a potential therapeutic strategy for multifactorial conditions like Alzheimer's disease. nih.gov The design of dual PPARα/γ agonists has also been a focus, with propionic acid derivatives containing a phenoxy moiety being synthesized based on known pharmacophores. nih.gov Furthermore, related structures like ethyl-2-(4-aminophenoxy)acetate serve as essential building blocks for novel dual hypoglycemic agents, highlighting the importance of the phenoxy-acetate core in medicinal chemistry. mdpi.com

In the field of agrochemicals, the phenoxyacetic acid motif has a long history, and its modern derivatives continue to be an area of active research. This compound belongs to a class of compounds structurally related to potent herbicides. For example, flufenpyr-ethyl (B62188) is a contact herbicide used for controlling broad-leaved weeds, and it contains an ethyl aryloxyacetate structure. nih.gov It functions by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase. nih.gov Extensive research into heterocyclicoxy phenoxy propanoic acid derivatives has led to the development of selective herbicides that are effective against gramineous weeds in broadleaf crops. scispace.com The substitution pattern on the phenyl ring is crucial for the herbicidal activity and selectivity of these compounds. scispace.com

The reactivity of the vinyl group in related acrylate (B77674) structures allows for their use as monomers in polymerization reactions. Research has demonstrated the synthesis of novel ring-disubstituted phenylcyanoacrylates, including those with fluoro and methyl substitutions, which are then copolymerized with styrene (B11656). chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net For example, isobutyl phenylcyanoacrylates with a "4-fluoro-2-methyl" substitution pattern have been synthesized and successfully copolymerized with styrene using radical initiation. chemrxiv.orgresearchgate.net These studies indicate that the resulting copolymers have distinct compositions and properties, influenced by the specific substitutions on the phenyl ring. chemrxiv.orgresearchgate.net The copolymers created from these monomers are often soluble in solvents like ethyl acetate (B1210297) and chloroform (B151607) but insoluble in methanol (B129727) and petroleum ether. chemrxiv.orgresearchgate.net

Monomer SubstitutionPolymerization MethodResulting Polymer TypeKey FindingReference
4-fluoro-2-methylRadical Copolymerization with StyreneCopolymerDemonstrates the utility of this substitution pattern in creating novel copolymers with specific compositions. chemrxiv.orgresearchgate.net
Various fluoro, methyl, and phenoxyRadical Copolymerization with StyreneCopolymerThe reactivity of the acrylate monomers is high towards the styrene radical, leading to copolymers with isolated acrylate units alternating with short styrene sequences. chemrxiv.orgresearchgate.net

Catalysis Research Involving Aryloxyacetates

The synthesis of aryloxyacetates itself is a subject of research, with a focus on improving efficiency and yield. One study reports a rapid and high-yield synthesis of methyl aryloxyacetates through the reaction of a substituted phenol (B47542) with methyl chloroacetate (B1199739). tandfonline.com This method utilizes the combined conditions of microwave irradiation and phase-transfer catalysis, which significantly shortens reaction times and simplifies the workup process. tandfonline.com Such catalytic methods are crucial for the efficient production of intermediates like this compound.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis of aryloxyacetates. The use of microwave irradiation in conjunction with phase-transfer catalysis represents a greener approach by reducing reaction times and potentially lowering energy consumption compared to conventional heating methods. tandfonline.com The development of cleaner synthetic procedures is a key goal in modern chemistry. For example, facile and efficient methods for synthesizing aryloxyacetic acid esters are being explored to improve the environmental profile of these processes. researchgate.net Companies in the chemical industry are also highlighting their commitment to green chemistry by using technologies like ionic liquids and ensuring environmentally friendly manufacturing processes. spectrochem.in

Future Perspectives in Aryloxyacetate Ester Research

The future of research involving aryloxyacetate esters like this compound is promising and diverse. In medicinal chemistry, the focus is likely to continue on designing multi-target agents, such as dual PPAR agonists, for complex diseases. nih.govnih.gov The versatility of the aryloxyacetate scaffold allows for fine-tuning of biological activity through systematic structural modifications. In agrochemical research, the drive to develop more selective and efficient herbicides with favorable environmental profiles will ensure continued interest in this class of compounds. For material science, the synthesis of novel monomers for copolymers with tailored thermal and mechanical properties remains an exciting frontier, with potential applications in advanced plastics and specialty materials. chemrxiv.orgresearchgate.net Furthermore, the ongoing development of greener and more efficient catalytic syntheses will be critical in supporting all these research endeavors.

Development of Novel Synthetic Routes

The conventional synthesis of this compound typically follows the Williamson ether synthesis model. This established method involves the reaction of a substituted phenol with an ethyl haloacetate in the presence of a base. Specifically, 4-fluoro-2-methylphenol (B144770) is treated with ethyl chloroacetate or ethyl bromoacetate (B1195939), and a weak base such as potassium carbonate, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). researchgate.net The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then displaces the halide from the ethyl haloacetate via a nucleophilic substitution (S(_N)2) reaction.

While this method is robust and widely used, the pursuit of more efficient, sustainable, and versatile synthetic methodologies is a constant endeavor in chemical research. Novel synthetic routes are being explored to overcome limitations of the classical approach, such as harsh reaction conditions, limited substrate scope, and the generation of salt byproducts.

Table 1: Comparison of Synthetic Methodologies for Phenoxyacetates

MethodologyDescriptionAdvantagesPotential Challenges
Classical Williamson Ether Synthesis Reaction of a phenoxide with an ethyl haloacetate. researchgate.netWell-established, readily available starting materials.Requires stoichiometric base, can generate salt waste.
Palladium-Catalyzed Cross-Coupling Coupling of an aryl halide or triflate with an alcohol, catalyzed by a palladium complex. rsc.orgMilder reaction conditions, broader substrate scope.Catalyst cost and removal, ligand sensitivity.
Biocatalytic Synthesis Use of enzymes to catalyze the formation of the ether or ester linkage. acib.atHigh selectivity, environmentally benign conditions.Enzyme stability and availability, substrate specificity.

Emerging strategies focus on transition-metal catalysis and biocatalysis. Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful alternative for forming the aryl ether bond under milder conditions. rsc.org These methods could potentially involve the coupling of 4-fluoro-2-methylboronic acid with an appropriate ethyl glyoxylate (B1226380) derivative or a related precursor. Such approaches could offer greater functional group tolerance and access to a wider range of analogs.

Biocatalysis represents another frontier, utilizing enzymes to forge the key ether linkage with high chemo-, regio-, and stereoselectivity. acib.at While not yet specifically documented for this compound, the development of robust enzymes for ether synthesis could pave the way for greener and more efficient production routes, minimizing waste and avoiding harsh reagents.

Exploration of Undiscovered Reactivity

The reactivity of this compound is primarily dictated by its constituent functional groups: the aryl ether linkage, the ester group, and the substituted aromatic ring. While the fundamental reactivity of these groups is well-understood, the interplay between them and the potential for novel, undiscovered transformations remains an area of active research.

The aryl ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI). libretexts.orgmasterorganicchemistry.comlibretexts.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For aryl alkyl ethers, this cleavage typically yields a phenol and an alkyl halide. libretexts.orglibretexts.org The specific conditions required for the cleavage of the C(aryl)-O bond in this fluorinated and methylated system, and the potential for selective cleavage, are not extensively documented and represent an avenue for further exploration.

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. libretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction that yields the corresponding carboxylic acid (2-(4-fluoro-2-methyl-phenoxy)acetic acid) and ethanol. libretexts.org

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that produces a carboxylate salt and ethanol. libretexts.org

Beyond these classical reactions, the electronic nature of the substituted phenyl ring—influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group—could modulate the reactivity of the ether and ester moieties in unexpected ways. For instance, these substituents could influence the susceptibility of the aromatic ring to electrophilic or nucleophilic aromatic substitution, potentially leading to novel functionalization pathways that have yet to be explored. The presence of the ether linkage may also direct the regioselectivity of such substitution reactions.

Advanced Computational Modeling for Property Prediction

Advanced computational modeling has become an indispensable tool for predicting the physicochemical properties, biological activity, and spectral characteristics of molecules like this compound, thereby guiding and accelerating experimental research.

Density Functional Theory (DFT) Calculations: DFT methods are widely used to investigate the molecular structure and electronic properties of phenoxyacetic acid derivatives. researchgate.netresearchgate.netorientjchem.orgmdpi.comnih.govresearchgate.netnih.gov These calculations can accurately predict optimized molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule. For phenoxyacetic acid derivatives, DFT studies have been employed to analyze charge transfer interactions and assess chemical reactivity through global reactivity descriptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For phenoxyacetic acid derivatives, which include many commercial herbicides, QSAR is a powerful tool for predicting their efficacy and designing new, more potent analogs. mdpi.comresearchgate.netnih.gov These models use calculated molecular descriptors (e.g., lipophilicity, polarizability, hydrogen bonding capacity) to build a mathematical relationship with a measured biological property, such as herbicidal activity. mdpi.com For fluorinated compounds in particular, QSAR models can help elucidate the specific role of fluorine substituents in enhancing biological activity. researchgate.netnih.gov

Table 2: Applications of Computational Modeling for Phenoxyacetates

Modeling TechniquePredicted Properties / ApplicationsKey Insights
Density Functional Theory (DFT) Optimized geometry, vibrational frequencies, HOMO-LUMO gap, chemical reactivity. researchgate.netorientjchem.orgProvides fundamental understanding of molecular structure and electronic properties. researchgate.net
QSAR Herbicidal activity, toxicity, membrane permeability, protein binding. mdpi.comIdentifies key molecular features that govern biological efficacy and guides the design of new analogs. mdpi.comresearchgate.net
Molecular Docking Binding modes and affinities to target proteins (e.g., enzymes, receptors). semanticscholar.orgresearchgate.netscienceopen.comresearchgate.netnih.govElucidates the mechanism of action at a molecular level and can predict the potency of interaction with biological targets. scienceopen.comresearchgate.net

Molecular Docking: Molecular docking simulations are used to predict the preferred orientation and binding affinity of a molecule to a specific biological target, such as an enzyme or receptor. semanticscholar.orgresearchgate.netscienceopen.comresearchgate.net For phenoxyacetate (B1228835) derivatives with potential biological activities, docking studies can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site of a target protein. semanticscholar.orgresearchgate.netscienceopen.com This information is crucial for understanding the molecular basis of the compound's activity and for the rational design of new derivatives with improved potency and selectivity.

Q & A

Q. How can the synthesis of Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate be optimized for higher yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-fluoro-2-methylphenol and ethyl chloroacetate. Key parameters include:
  • Catalyst : Use anhydrous potassium carbonate (K₂CO₃) as a base to deprotonate the phenol, enhancing reactivity .
  • Solvent : Dry acetone is preferred for its ability to dissolve both organic reactants and inorganic base, facilitating reflux (8–12 hours) .
  • Monitoring : Track reaction completion via TLC (hexane:ethyl acetate, 3:1 v/v) .
  • Workup : After cooling, extract the product with ether, wash with 10% NaOH to remove unreacted phenol, and recrystallize from ethanol .
  • Contradictions : Alternative methods (e.g., H₂SO₄-catalyzed esterification in methanol) may yield lower purity due to side reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in CDCl₃ to confirm ester linkage (δ ~4.2 ppm for -OCH₂CO-) and aromatic fluorine coupling patterns .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze purity and molecular ion peaks (e.g., m/z for [M+] at 212.2) .

  • Elemental Analysis : Verify C, H, and F content within 0.5% of theoretical values .
  • Infrared Spectroscopy (FTIR) : Identify ester C=O stretching (~1740 cm⁻¹) and aryl C-F bonds (~1220 cm⁻¹) .

Q. What storage conditions ensure the compound’s stability?

  • Methodological Answer :
  • Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
  • Avoid exposure to moisture or strong bases, which accelerate degradation .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms and electronic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate the energy barrier for esterification and fluorine’s electron-withdrawing effects on the aromatic ring. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetone vs. DMF) to optimize reaction kinetics .
  • Thermodynamic Data : Reference NIST’s Henry’s Law constants and proton affinity values (e.g., 835.7 kJ/mol for ethyl acetate) to predict solubility and reactivity .

Q. What strategies resolve contradictions in reported synthetic pathways?

  • Methodological Answer :
  • Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., di-alkylated phenols in H₂SO₄-catalyzed routes) .
  • Isotopic Labeling : Introduce ¹³C or ¹⁸O tracers to track ester bond formation pathways .
  • Kinetic Studies : Compare activation energies (via Arrhenius plots) for K₂CO₃ vs. NaH-mediated reactions .

Q. How can biological activity studies be designed for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test acetylcholinesterase or cytochrome P450 inhibition using fluorometric assays, leveraging the fluorine atom’s electronegativity for target binding .
  • Metabolic Stability : Incubate with liver microsomes and analyze via HPLC to assess esterase-mediated hydrolysis .
  • Molecular Docking : Model interactions with protein targets (e.g., COX-2) using AutoDock Vina, focusing on the phenoxyacetate moiety’s binding affinity .

Safety and Compliance

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .
  • Waste Disposal : Segregate halogenated waste (e.g., fluorine byproducts) for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.